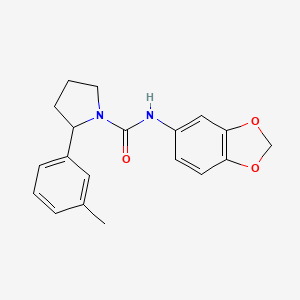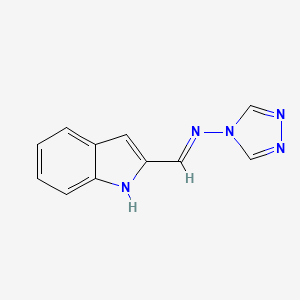![molecular formula C19H20N4O2 B6097867 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPF and is known to have a high affinity for the serotonin 5-HT1A receptor.
作用機序
MPPF acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, MPPF has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
MPPF has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the striatum. It has also been shown to increase the release of acetylcholine in the prefrontal cortex and to decrease the release of glutamate in the hippocampus.
実験室実験の利点と制限
One of the advantages of using MPPF in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This allows for the selective targeting of this receptor and the study of its role in various physiological and pathological conditions.
One of the limitations of using MPPF in lab experiments is its potential off-target effects. MPPF has been shown to have some affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MPPF. One direction is the further investigation of its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is the study of its potential off-target effects and the development of more selective compounds. Finally, the study of the structure-activity relationship of MPPF and related compounds may lead to the development of more potent and selective compounds.
合成法
The synthesis of MPPF involves several steps, including the reaction of 3-furancarboxaldehyde with 2-(2-pyridyl)ethylamine to form 2-(2-furanylmethyl)pyridine. This intermediate compound is then reacted with methyl iodide and sodium hydride to form N-methyl-2-(2-furanylmethyl)pyridin-3-amine. Finally, this compound is reacted with 2-(2-bromoethyl)pyridine to form MPPF.
科学的研究の応用
MPPF has been extensively studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPPF has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential treatment for anxiety and depression.
In addition to its psychiatric applications, MPPF has also been studied for its potential use in neurology. It has been found to have neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
MPPF has also been studied for its potential use in oncology. It has been found to have antiproliferative effects on cancer cells and has been proposed as a potential treatment for various types of cancer.
特性
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23(11-7-17-6-2-3-9-20-17)18-15(5-4-10-21-18)13-22-19(24)16-8-12-25-14-16/h2-6,8-10,12,14H,7,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRKVTJXOFUETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[4-(1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine](/img/structure/B6097796.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)

![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)